

Spectroscopic Data for 4-Bromoindoline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Bromoindoline hydrochloride*

Cat. No.: *B1527804*

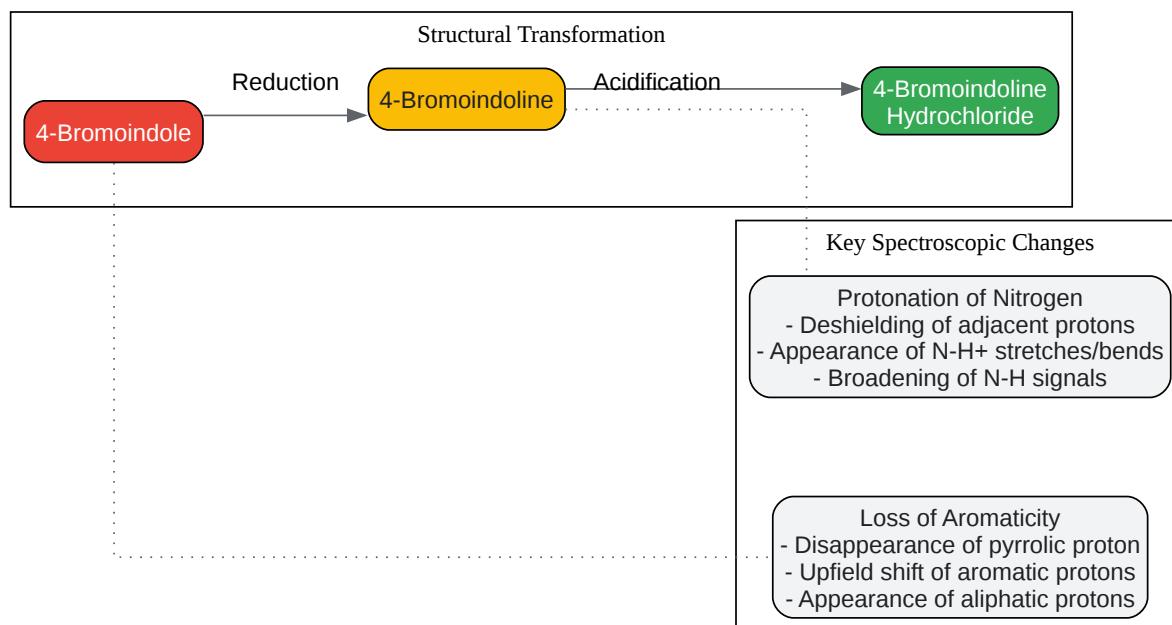
[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **4-Bromoindoline hydrochloride**. Due to the limited availability of experimental spectra for this specific compound, this document establishes a predictive framework based on the analysis of structurally related compounds, namely 4-bromoindole and indoline. By examining the spectral data of these precursors and applying fundamental principles of spectroscopy, we project the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for 4-bromoindoline and its hydrochloride salt. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed rationale behind the predicted spectral features to aid in the identification and characterization of **4-Bromoindoline hydrochloride**.

Introduction

4-Bromoindoline hydrochloride is a halogenated derivative of indoline, a bicyclic heterocyclic amine. Indoline and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 4-position of the indoline ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of novel therapeutic agents.


Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds. However, a

thorough search of scientific literature and spectral databases reveals a scarcity of publicly available experimental spectroscopic data for **4-Bromoindoline hydrochloride** (CAS: 1187929-39-0).

This guide aims to bridge this information gap by providing a detailed, theory-grounded prediction of the ^1H NMR, ^{13}C NMR, MS, and IR spectra of 4-bromoindoline and its hydrochloride salt. The analysis is built upon the solid foundation of experimental data for the commercially available precursors, 4-bromoindole and indoline.

Molecular Structure and Spectroscopic Rationale

The structural evolution from the aromatic 4-bromoindole to the saturated 4-bromoindoline, and subsequently to its protonated hydrochloride salt, dictates predictable changes in their respective spectra.

[Click to download full resolution via product page](#)

Caption: Structural progression from 4-bromoindole to **4-bromoindoline hydrochloride** and the associated key spectroscopic changes.

Reference Spectroscopic Data

To build our predictive model, we first present the experimental spectroscopic data for 4-bromoindole and indoline.

Spectroscopic Data of 4-Bromoindole

Technique	Data	Source
¹ H NMR	See Table 1	[1][2]
¹³ C NMR	See Table 2	[2]
Mass Spec.	m/z: 197/195 (M ⁺), 116, 89	[2]
IR (cm ⁻¹)	~3400 (N-H stretch), ~1600-1450 (C=C stretch), ~750 (C-H bend)	[2]

Table 1: ¹H NMR Data for 4-Bromoindole Solvent: CDCl₃

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (N-H)	~8.1 (broad s)	s	-
H-3	~6.7	m	-
H-2	~7.2	m	-
H-7	~7.3	d	~8.0
H-5	~7.1	t	~8.0

| H-6 | ~7.4 | d | ~8.0 |

Table 2: ^{13}C NMR Data for 4-Bromoindole Solvent: CDCl_3

Carbon	Chemical Shift (δ , ppm)
C-2	~125.0
C-3	~102.0
C-3a	~128.0
C-4	~115.0
C-5	~123.0
C-6	~122.0
C-7	~112.0

| C-7a | ~136.0 |

Spectroscopic Data of Indoline

Technique	Data	Source
^1H NMR	See Table 3	[1]
^{13}C NMR	See Table 4	[2]
Mass Spec.	m/z: 119 (M^+), 118, 91	[3]
IR (cm^{-1})	~3350 (N-H stretch), ~2920, 2850 (C-H stretch), ~1610, 1490 (C=C stretch), ~1250 (C- N stretch)	

Table 3: ^1H NMR Data for Indoline Solvent: CDCl_3

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (N-H)	~3.7 (broad s)	s	-
H-2 (CH ₂)	~3.0	t	~8.0
H-3 (CH ₂)	~3.5	t	~8.0
H-4	~7.0	d	~7.5
H-5	~6.6	t	~7.5
H-6	~7.0	t	~7.5

| H-7 | ~6.8 | d | ~7.5 |

Table 4: ^{13}C NMR Data for Indoline Solvent: CDCl_3

Carbon	Chemical Shift (δ , ppm)
C-2	~47.0
C-3	~30.0
C-3a	~125.0
C-4	~127.0
C-5	~118.0
C-6	~124.0
C-7	~109.0

| C-7a | ~151.0 |

Predicted Spectroscopic Data for 4-Bromoindoline and its Hydrochloride Salt

Based on the reference data and established spectroscopic principles, the following data are predicted for 4-bromoindoline and its hydrochloride salt.

Predicted ^1H NMR Spectra

Rationale:

- 4-Bromoindoline: The reduction of the C2-C3 double bond will result in the appearance of two aliphatic methylene groups, resonating as triplets in the upfield region. The aromatic protons are expected to experience a slight upfield shift due to the loss of the indole ring current.
- 4-Bromoindoline Hydrochloride:** Protonation of the nitrogen atom will cause a significant downfield shift (deshielding) of the adjacent protons (N-H and C2-H₂). The N-H proton signal is expected to be broad and may show coupling to the C2 protons.

Table 5: Predicted ^1H NMR Data

Proton	Predicted δ (ppm) - 4-Bromoindoline	Predicted δ (ppm) - 4-Bromoindoline HCl
N-H	~3.8 (broad s)	>9.0 (very broad s)
C2-H ₂	~3.1 (t)	~3.6 (t)
C3-H ₂	~3.6 (t)	~3.8 (t)
H-5	~6.5 (t)	~6.7 (t)
H-6	~6.9 (d)	~7.1 (d)

| H-7 | ~6.7 (d) | ~6.9 (d) |

Predicted ^{13}C NMR Spectra

Rationale:

- 4-Bromoindoline: The C2 and C3 carbons will shift significantly upfield into the aliphatic region. The aromatic carbon signals will also show minor shifts compared to 4-bromoindole.

- **4-Bromoindoline Hydrochloride:** The carbons adjacent to the protonated nitrogen (C2 and C7a) will be deshielded and shift downfield.

Table 6: Predicted ^{13}C NMR Data

Carbon	Predicted δ (ppm) - 4-Bromoindoline	Predicted δ (ppm) - 4-Bromoindoline HCl
C-2	~48.0	~52.0
C-3	~31.0	~33.0
C-3a	~126.0	~128.0
C-4	~110.0	~112.0
C-5	~125.0	~126.0
C-6	~128.0	~129.0
C-7	~110.0	~112.0

| C-7a | ~150.0 | ~153.0 |

Predicted Mass Spectra

Rationale:

- 4-Bromoindoline: The molecular ion peak should be observed as a doublet with a 1:1 ratio due to the isotopic abundance of ^{79}Br and ^{81}Br . Fragmentation may involve the loss of a hydrogen atom, followed by retro-Diels-Alder fragmentation of the indoline ring.
- **4-Bromoindoline Hydrochloride:** In a typical electron ionization (EI) experiment, the hydrochloride salt will likely show the spectrum of the free base (4-bromoindoline) as the HCl is lost. Electrospray ionization (ESI) in positive mode should show the protonated molecule $[\text{M}+\text{H}]^+$, which would correspond to the molecular weight of the free base plus one.

Table 7: Predicted Mass Spectrometry Data

Compound	Predicted m/z (EI)	Predicted m/z (ESI+)
4-Bromoindoline	199/197 (M⁺), 118, 90	200/198 [M+H]⁺

| 4-Bromoindoline HCl | 199/197 (as free base) | 200/198 [M+H]⁺ |

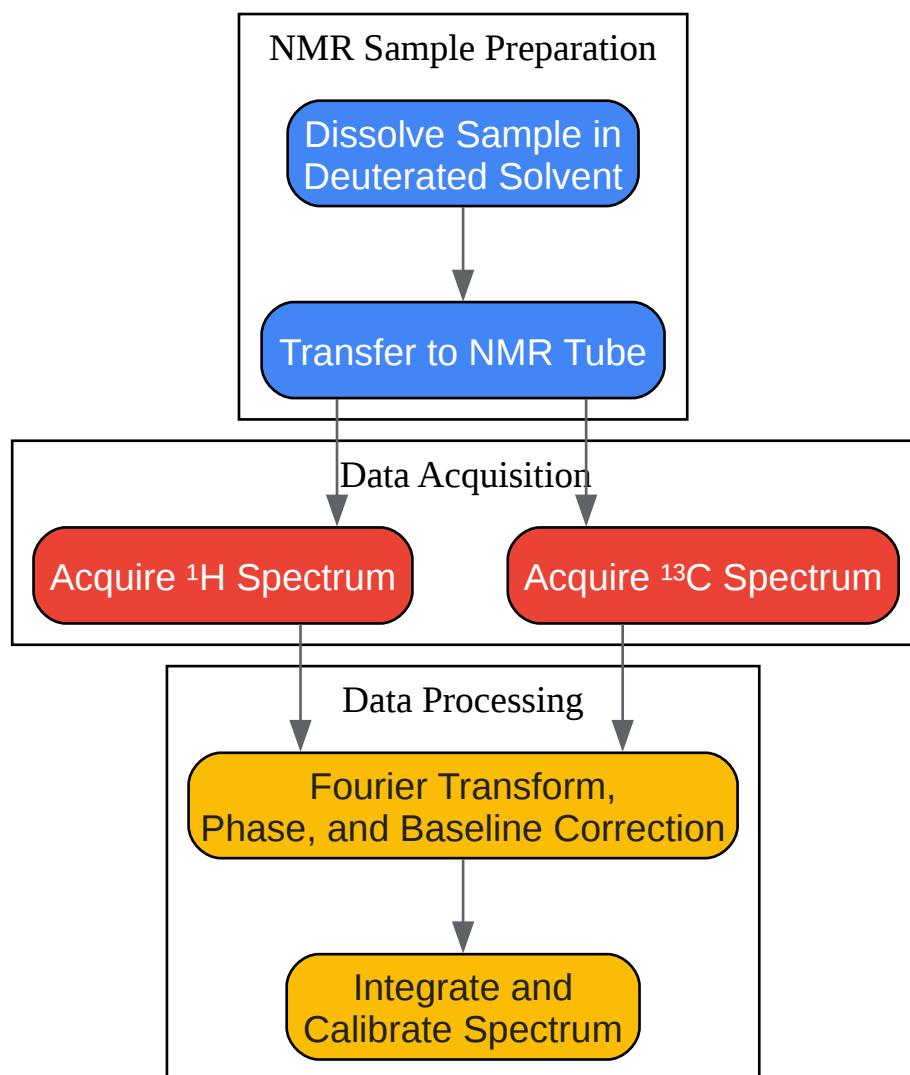
Predicted Infrared (IR) Spectra

Rationale:

- 4-Bromoindoline: The sharp N-H stretch of the indole ring will be replaced by a broader N-H stretch characteristic of a secondary amine. Aliphatic C-H stretching bands will appear.
- 4-Bromoindoline Hydrochloride:** The most significant change will be the appearance of a very broad and strong N-H⁺ stretching band in the 2400-3000 cm⁻¹ region, often with multiple sub-peaks. An N-H⁺ bending vibration is also expected around 1600-1500 cm⁻¹.

Table 8: Predicted IR Data (cm⁻¹)

Vibration	Predicted Range - 4-Bromoindoline	Predicted Range - 4-Bromoindoline HCl
N-H Stretch	3350-3450	-
N-H ⁺ Stretch	-	2400-3000 (very broad, strong)
Aromatic C-H Stretch	3000-3100	3000-3100
Aliphatic C-H Stretch	2850-2960	2850-2960
N-H Bend	1590-1650	-
N-H ⁺ Bend	-	1500-1600
Aromatic C=C Stretch	1450-1600	1450-1600
C-N Stretch	1250-1350	1250-1350


| C-Br Stretch | 500-600 | 500-600 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **4-Bromoindoline hydrochloride**.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-Bromoindoline hydrochloride** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
- ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for acquiring NMR spectra.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution (1-10 $\mu\text{g/mL}$) of the sample in a suitable solvent such as methanol or acetonitrile.
- ESI-MS Acquisition: Infuse the sample solution into an electrospray ionization mass spectrometer. Acquire spectra in positive ion mode over a mass range of m/z 50-500.

- EI-MS Acquisition: For analysis by electron ionization, introduce a small amount of the solid or a concentrated solution onto a direct insertion probe.

Infrared Spectroscopy

- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Conclusion

While experimental spectroscopic data for **4-Bromoindoline hydrochloride** remains elusive in the public domain, this guide provides a robust, theory-driven prediction of its NMR, MS, and IR spectra. By leveraging the known spectral characteristics of 4-bromoindole and indoline, and applying fundamental spectroscopic principles, we have constructed a comprehensive set of expected data that can serve as a valuable reference for researchers in the field. The detailed rationale and experimental protocols provided herein are designed to facilitate the identification and characterization of this important synthetic intermediate. It is our hope that this guide will encourage the future publication of experimental data to validate and refine these predictions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromoindole(52488-36-5) 1H NMR spectrum [chemicalbook.com]
- 2. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromoindole | 52488-36-5 | FB07706 | Biosynth [biosynth.com]
- To cite this document: BenchChem. [Spectroscopic Data for 4-Bromoindoline Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1527804#spectroscopic-data-for-4-bromoindoline-hydrochloride-nmr-ms-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com